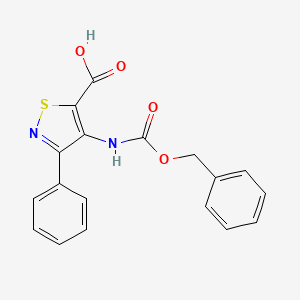
3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole carboxylic acids. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and receptors in the body. For example, the compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse. The compound has been reported to exhibit antioxidant, anti-inflammatory, and antidiabetic activities. It has also been shown to inhibit the growth of cancer cells and certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid in lab experiments include its ease of synthesis, good yield, and diverse pharmacological activities. However, the limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Exploration of the compound's potential applications in the treatment of other diseases.
3. Development of more efficient synthesis methods to improve the yield and purity of the compound.
4. Investigation of the compound's pharmacokinetics and toxicity in animal models.
5. Development of analogs of the compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. The compound has diverse pharmacological activities and has shown promising results in the treatment of Alzheimer's disease, diabetes, and cancer. However, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid involves the reaction of 2-aminothiophenol with ethyl chloroformate and phenyl isocyanate in the presence of a base. The reaction yields the desired product with a good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-Phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid has potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has also shown promising results in the treatment of Alzheimer's disease and diabetes.
Propriétés
IUPAC Name |
3-phenyl-4-(phenylmethoxycarbonylamino)-1,2-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-17(22)16-15(14(20-25-16)13-9-5-2-6-10-13)19-18(23)24-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUMONVCODAPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(SN=C2C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide](/img/structure/B2874919.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2874922.png)


![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2874927.png)
![(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2874929.png)
![6-[(4-Prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine](/img/structure/B2874930.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2874932.png)
![3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2874933.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2874934.png)



